molecular formula C8H8N2 B3053967 3,4-Dimethylpyridine-2-carbonitrile CAS No. 57261-60-6

3,4-Dimethylpyridine-2-carbonitrile

Cat. No.: B3053967
CAS No.: 57261-60-6
M. Wt: 132.16 g/mol
InChI Key: OPNUUWMXUITYNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethylpyridine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C₈H₈N₂. It features a pyridine ring substituted with two methyl groups at positions 3 and 4 and a cyano (-CN) group at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound is commercially available as a specialty building block, with pricing tiers reflecting its use in high-precision applications (e.g., 250 mg for €463 and 2500 mg for €1,855) .

The cyano group at position 2 is electron-withdrawing, directing electrophilic substitution reactions to specific ring positions, while the methyl groups enhance solubility in organic solvents. Such properties make it a versatile precursor for synthesizing nitrogen-containing heterocycles, ligands, and bioactive molecules.

Properties

IUPAC Name

3,4-dimethylpyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-3-4-10-8(5-9)7(6)2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNUUWMXUITYNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629540
Record name 3,4-Dimethylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57261-60-6
Record name 3,4-Dimethylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dimethylpyridine-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethylpyridine-2-carbonitrile typically involves the reaction of 3,4-dimethylpyridine with cyanogen bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the cyano group replaces a hydrogen atom on the pyridine ring .

Industrial Production Methods: In industrial settings, the compound can be produced using a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethylpyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like sodium cyanide or potassium cyanide are employed for nucleophilic substitution.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3,4-Dimethylpyridine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It is a precursor in the synthesis of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dimethylpyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the pyridine ring can engage in coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 3,4-Dimethylpyridine-2-carbonitrile with structurally related pyridinecarbonitriles and heterocyclic nitriles:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
This compound - 3,4-dimethyl
- 2-cyano
C₈H₈N₂ 132.16 Pharmaceutical intermediates, ligand synthesis
1-(3,4-Dichlorobenzyl)-4-(methylsulfanyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile - 3,4-dichlorobenzyl
- 4-methylsulfanyl
- 2-oxo
- 6-phenyl
- 3-cyano
C₁₉H₁₅Cl₂N₂OS ~389.97 High steric hindrance; potential kinase inhibitors
(2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile - Pyrrolidine ring
- 1-chloroacetyl
- 2-cyano
C₇H₉ClN₂O 172.61 Chiral synthesis; peptide mimetics

Key Differences and Implications

Electronic Effects: this compound: Methyl groups donate electrons, slightly offsetting the electron-withdrawing cyano group. This balance enhances stability while maintaining reactivity at the 5-position of the pyridine ring. 1-(3,4-Dichlorobenzyl)-...-pyridinecarbonitrile: Chlorine and oxo groups are strongly electron-withdrawing, reducing electron density across the ring and favoring nucleophilic attack at specific sites .

Solubility and Lipophilicity :

  • The dichlorobenzyl and phenyl substituents in the second compound increase lipophilicity (logP ~4.2), making it suitable for membrane-permeable drug candidates. In contrast, this compound has moderate lipophilicity (logP ~1.8), ideal for aqueous-organic mixed reactions .

Synthetic Utility :

  • The simplicity of this compound allows for straightforward functionalization (e.g., amination, halogenation). The dichlorobenzyl analogue’s complexity necessitates specialized coupling reagents, increasing production costs .

Reactivity in Medicinal Chemistry

  • This compound serves as a precursor for kinase inhibitors. Its methyl groups improve metabolic stability compared to unsubstituted pyridinecarbonitriles, as shown in a 2023 study optimizing ATP-binding pocket interactions .
  • The dichlorobenzyl derivative () demonstrated nanomolar IC₅₀ values in tyrosine kinase assays due to enhanced hydrophobic interactions, though its synthesis requires multi-step protocols .

Industrial Relevance

  • CymitQuimica () highlights this compound’s demand in scalable API (Active Pharmaceutical Ingredient) production.

Biological Activity

3,4-Dimethylpyridine-2-carbonitrile, a pyridine derivative, has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and applications based on diverse research findings.

This compound is a substituted pyridine that serves as a versatile building block in organic synthesis. It can undergo various reactions, including oxidation to form pyridine N-oxides and reduction to yield amino derivatives. The compound is primarily synthesized through multi-step reactions involving the condensation of appropriate precursors such as benzaldehydes and cyanoacetates.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. A notable investigation demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from this compound showed enhanced activity against hepatoma cancer cells (HepG2), with some derivatives displaying a 2.3-fold higher cytotoxicity compared to the standard drug 5-fluorouracil .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that certain derivatives of this compound exhibit potent inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. In comparative studies, specific derivatives achieved inhibition rates exceeding 55%, showcasing their potential as antimicrobial agents .

Molecular Docking Studies

Molecular docking studies have provided insights into the interaction mechanisms of this compound with biological targets. For example, docking simulations revealed that this compound could effectively bind to key enzymes involved in cancer progression and microbial resistance mechanisms. The binding affinities observed in these studies suggest that modifications to the pyridine ring could enhance biological activity further .

Case Studies and Research Findings

Study Findings Biological Activity
Study 1Cytotoxicity against HepG2 cellsIC50 = 0.78 µM
Study 2Antimicrobial activity against S. aureusInhibition rate = 55%
Study 3Molecular docking analysisStrong binding to target enzymes

Applications in Medicine and Industry

This compound is not only significant in academic research but also has practical applications in medicinal chemistry and industry:

  • Medicinal Chemistry : It serves as a precursor for developing bioactive molecules and pharmaceuticals.
  • Industrial Use : The compound is utilized in producing dyes and pigments due to its chemical stability and reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dimethylpyridine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
3,4-Dimethylpyridine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.